クリンダマイシンパルミテート塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin palmitate hydrochloride is used for oral suspension.

科学的研究の応用

医薬品製造における3D印刷

クリンダマイシンパルミテート塩酸塩は、3D印刷錠剤の開発に使用されてきました . このプロセスには、選択的レーザー焼結(SLS)と、製剤とプロセス要因がプリンレットの重要な品質属性に与える影響を調べることにより製剤を最適化することが含まれます . この方法は、患者のニーズに合わせてカスタマイズされた剤形を製造する機会を提供します .

細菌感染症の治療

クリンダマイシンパルミテート塩酸塩は、感受性の微生物によるさまざまな重篤な感染症の治療に使用される半合成リンコサミド系抗生物質です . これは、嫌気性菌だけでなく、グラム陽性球菌および桿菌、グラム陰性桿菌を含む比較的狭いスペクトルを有しています .

尋常性座瘡の治療

クリンダマイシンパルミテート塩酸塩は、尋常性座瘡にも局所的に使用されます . これは、座瘡を引き起こす特定の細菌の増殖を阻止することにより、座瘡病変の数を減らすのに役立ちます

作用機序

- Clindamycin palmitate hydrochloride is a lincosamide antibiotic. Its primary targets include susceptible anaerobic bacteria, gram-positive cocci and bacilli, and some gram-negative bacilli .

Target of Action

Pharmacokinetics

生化学分析

Biochemical Properties

Clindamycin palmitate hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process .

Cellular Effects

Clindamycin palmitate hydrochloride, once converted to clindamycin, is used to treat a wide variety of serious bacterial infections . It works by stopping the growth of bacteria . It has been reported that treatment with clindamycin alters the normal flora of the colon leading to overgrowth of C.difficile .

Molecular Mechanism

The molecular mechanism of action of clindamycin palmitate hydrochloride involves the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides .

Temporal Effects in Laboratory Settings

In human pharmacology, studies comparing clindamycin palmitate HCl with clindamycin hydrochloride show that both drugs reach their peak active serum concentrations at the same time, indicating a rapid hydrolysis of the palmitate to the clindamycin . After oral administration of clindamycin hydrochloride, the elimination half-life is increased to approximately 4.0 hours in the elderly .

Dosage Effects in Animal Models

In animal models, clindamycin has been shown to have a primarily bacteriostatic effect. At higher concentrations, it may be bactericidal . Significant mortality was observed in mice at an intravenous dose of 855 mg/kg and in rats at an oral or subcutaneous dose of approximately 2618 mg/kg .

Metabolic Pathways

Clindamycin undergoes hepatic metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP3A5, to form clindamycin sulfoxide and a minor metabolite, N-desmethylclindamycin .

Transport and Distribution

Clindamycin is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

特性

CAS番号 |

25507-04-4 |

|---|---|

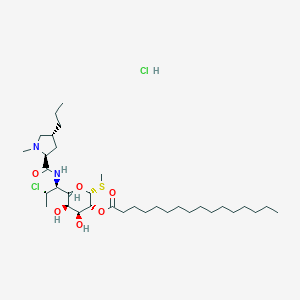

分子式 |

C34H64Cl2N2O6S |

分子量 |

699.9 g/mol |

IUPAC名 |

[(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |

InChI |

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1 |

InChIキー |

GTNDZRUWKHDICY-KXROMCTESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |

Key on ui other cas no. |

25507-04-4 |

ピクトグラム |

Irritant |

関連するCAS |

35208-55-0 (Parent) |

同義語 |

7-chloro-7-deoxylincomycin palmitate 7-chlorolincomycin palmitate Cleocin palmitate clindamycin palmitate clindamycin palmitate hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。